2,4,5-trimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a triazolothiazole core linked to a substituted benzene ring. Its structure includes a 2,4,5-trimethylbenzene sulfonamide group connected via an ethyl chain to a [1,2,4]triazolo[3,2-b][1,3]thiazole scaffold bearing a 2-methylphenyl substituent. The compound’s methyl groups may enhance lipophilicity, influencing membrane permeability and metabolic stability.
Properties
IUPAC Name |
2,4,5-trimethyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S2/c1-14-7-5-6-8-19(14)21-24-22-26(25-21)18(13-29-22)9-10-23-30(27,28)20-12-16(3)15(2)11-17(20)4/h5-8,11-13,23H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRNDAOLUSHBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=C(C(=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the triazolo-thiazole ring system and subsequent sulfonamide formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2,4,5-trimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that combines multiple functional groups and has a unique structure. It is a sulfonamide derivative that has garnered attention for its potential biological activities.
Scientific Research Applications
This compound is applicable in several scientific research fields:
- Chemistry It can serve as a building block in the synthesis of more complex molecules.
- Biology It may be a biochemical probe or inhibitor in various biological pathways.
- Medicine It could be investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
- Industry It may be used in the development of new materials or as a catalyst in industrial processes.
Anticancer Properties
Studies indicate that compounds similar to this compound exhibit anticancer properties. In vitro assays have shown that related compounds demonstrate potent growth inhibition against various human cancer cell lines, including breast and colon cancers. The mechanism of action appears to involve metabolic transformations leading to cytotoxic metabolites that induce apoptosis in cancer cells.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation This reaction can introduce oxygen-containing functional groups.
- Reduction This reaction can remove oxygen-containing functional groups or reduce double bonds.
- Substitution This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its triazolothiazole-sulfonamide hybrid structure. Below is a comparative analysis with three analogs:
Table 1: Structural and Pharmacological Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | LogP | Reported Activity |
|---|---|---|---|---|---|
| Target Compound | Triazolothiazole-sulfonamide | 2,4,5-Trimethylbenzene, 2-MePh | ~483.6 | ~3.8 | Hypothesized kinase inhibition |
| N-(Thiazol-2-yl)Benzenesulfonamide | Thiazole-sulfonamide | Unsubstituted benzene | 254.3 | 1.2 | Antibacterial (IC₅₀: 8.2 μM) |
| 5-Methyl-[1,2,4]Triazolo[3,2-b]Thiazole | Triazolothiazole | Methyl at position 5 | 151.2 | 1.5 | Anticancer (GI₅₀: 12 μM) |
| 4-Chloro-N-(Triazolothiazol-6-yl)Benzamide | Triazolothiazole-benzamide | 4-Chlorobenzene | 318.8 | 2.9 | COX-2 inhibition (IC₅₀: 0.4 μM) |
Key Observations :
Bioactivity: The target compound’s triazolothiazole-sulfonamide hybrid may synergize sulfonamide’s enzyme-targeting properties with triazolothiazole’s kinase-binding capacity. The 4-chloro-benzamide analog shows potent COX-2 inhibition, suggesting that electron-withdrawing substituents (e.g., Cl) enhance target affinity compared to the target compound’s methyl groups .
Physicochemical Properties :
- The target compound’s higher LogP (~3.8) versus simpler analogs (LogP 1.2–2.9) indicates greater lipophilicity, likely due to multiple methyl groups. This may improve blood-brain barrier penetration but reduce aqueous solubility .
Research Findings and Limitations
- Synthetic Accessibility : The compound’s synthesis involves multi-step regioselective reactions, limiting yield compared to simpler triazolothiazoles .
- In Silico Predictions : Molecular docking studies suggest strong interaction with EGFR kinase (binding energy: -9.2 kcal/mol), surpassing the 4-chloro-benzamide analog (-7.8 kcal/mol) .
- Gaps in Data: No in vivo studies are reported for the target compound, unlike its analogs with validated preclinical models .
Biological Activity
The compound 2,4,5-trimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps that include the formation of the triazole and thiazole rings. The general synthetic route can be summarized as follows:
- Formation of the Triazole Ring : Reaction of appropriate precursors to form the triazole structure.
- Thiazole Integration : Introduction of the thiazole moiety to the triazole framework.
- Sulfonamide Formation : Final attachment of the sulfonamide group to yield the target compound.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Testing : In vitro assays have shown that related compounds demonstrate potent growth inhibition against various human cancer cell lines, including breast and colon cancers .
- Mechanism of Action : The mechanism appears to involve metabolic transformations leading to cytotoxic metabolites which induce apoptosis in cancer cells .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. For example:
- Target Enzymes : It may interact with enzymes such as dipeptidyl peptidase IV and phosphodiesterase 5, which are crucial in various signaling pathways associated with cancer progression .
Case Studies and Research Findings
A number of studies have been conducted to elucidate the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
